molecular formula C32H37N3O6 B2983458 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid CAS No. 2137568-41-1

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2983458
M. Wt: 559.663
InChI Key: UKJWABREGVMJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Applications in Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. Research indicates its utility in creating reversible protecting groups for amide bonds in peptides, aiding the synthesis of difficult sequences by inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993). This compound is also involved in solid-phase synthesis methodologies for creating C-terminal peptide amides under mild conditions, showcasing its versatility in peptide modification (Albericio & Bárány, 2009).

Enzyme-Activated Surfactants

Another innovative application is in the development of enzyme-activated surfactants for the dispersion of carbon nanotubes. The compound acts as a precursor for surfactants that, once enzymatically activated, create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).

Synthesis of Hydroxamic Acids

It also plays a role in the synthesis of N-substituted hydroxamic acids. N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via specific catalyzed reactions, undergo efficient condensation, used for the facile synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).

Inhibiting Enzymatic Activity

Additionally, the compound's derivatives have been investigated for their potential to inhibit L-aromatic amino acid decarboxylase, demonstrating the compound's relevance in enzymatic activity studies (Ahmad, Phillips, & Stammer, 1992).

Protecting Hydroxy-Groups in Synthesis

Furthermore, its utility extends to protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups, proving effective in the synthesis of complex organic molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Safety And Hazards

The compound may pose certain hazards. It’s labeled with the GHS07 pictogram, indicating that it could be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions or applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O6/c1-32(2,3)41-30(38)34-20-12-15-22(16-13-20)35(18-21-14-17-28(33-21)29(36)37)31(39)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,14,17,20,22,27,33H,12-13,15-16,18-19H2,1-3H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWABREGVMJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

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